molecular formula C10H11ClO B1360308 4-(2-chloroethyl)acetophenone CAS No. 69614-95-5

4-(2-chloroethyl)acetophenone

Cat. No.: B1360308
CAS No.: 69614-95-5
M. Wt: 182.64 g/mol
InChI Key: RGVUACHOYCYNMB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-(beta-Chloroethyl)acetophenone typically involves the reaction of acetophenone with beta-chloroethyl reagents under specific conditions. One common method includes the use of alpha-bromination reactions on acetophenone derivatives, followed by substitution with beta-chloroethyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4’-(beta-Chloroethyl)acetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-(beta-Chloroethyl)acetophenone has been explored for its applications in several scientific research areas:

Comparison with Similar Compounds

4’-(beta-Chloroethyl)acetophenone can be compared with other similar compounds, such as:

    4’-(beta-Bromoethyl)acetophenone: Similar structure but with a bromine atom instead of chlorine.

    4’-(beta-Iodoethyl)acetophenone: Similar structure but with an iodine atom instead of chlorine.

    4’-(beta-Fluoroethyl)acetophenone: Similar structure but with a fluorine atom instead of chlorine.

The presence of different halogen atoms can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

1-[4-(2-chloroethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUACHOYCYNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219883
Record name 4'-(beta-Chloroethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69614-95-5
Record name 4'-(beta-Chloroethyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(beta-Chloroethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69614-95-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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